methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate
Description
Methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a chromene (benzopyran) core fused with a benzoate ester. The chromene moiety is substituted with a carbamoyl group at position 3 and a methoxy group at position 8, while the benzoate ester is linked via an imine group at position 2. However, direct evidence of its biological activity or synthesis is absent in the provided literature. Its structural analogs, such as ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) and ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II), highlight the importance of substituent effects on physicochemical properties and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-5-3-4-12-10-14(17(20)22)18(26-16(12)15)21-13-8-6-11(7-9-13)19(23)25-2/h3-10H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKQWJDXNWWWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OC)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a nucleophilic substitution reaction, where the chromene derivative reacts with an appropriate isocyanate.
Methoxylation: The methoxy group is introduced through methylation, often using methyl iodide and a base such as potassium carbonate.
Formation of the Benzoate Ester: The final step involves esterification, where the chromene derivative reacts with methyl 4-aminobenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its chromene core is known for anti-inflammatory and anticancer properties, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with the active sites of enzymes, inhibiting their activity. The methoxy and carbamoyl groups can enhance binding affinity and specificity, making the compound a potent inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of chromene-derived benzoates with variations in substituents and linker groups. Key analogs and their distinguishing features are summarized below:
†Calculated based on formula C₁₉H₁₇N₂O₅. ‡No direct synthesis or characterization data provided in evidence.
Key Observations :
- The target compound’s Z-imine linker and carbamoyl group distinguish it from analogs (I) and (II), which feature alkylamino linkers and hydroxyl groups.
- Compound (III), a chromene-benzamide derivative, shares the chromene core but incorporates halogenated aryl groups and a cyano substituent, likely enhancing its hydrophobicity and steric bulk compared to the target compound .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of related compounds reveal the significance of hydrogen bonding in stabilizing molecular packing:
- Analog (I) : Forms intramolecular O–H···N hydrogen bonds between the hydroxyl and imine groups, creating a six-membered ring motif. Intermolecular C–H···O interactions further stabilize the crystal lattice .
- Analog (II) : The bulky tert-butyl groups disrupt planar stacking, leading to weaker π-π interactions but stronger van der Waals forces .
Software such as SHELXL (for refinement) and WinGX (for data processing) would be critical for elucidating these patterns .
Biological Activity
Methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 285.30 g/mol
The structure features a coumarin core, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| MDA-MB-231 (Breast) | 10.0 |
The cytotoxicity was measured using the MTT assay, which assesses cell viability post-treatment.
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation.
- Induction of Apoptosis : Studies indicate that it activates apoptotic pathways, evidenced by increased levels of caspases and PARP cleavage.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxic effects with an emphasis on its selective toxicity towards cancer cells compared to normal cells.
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with key biological targets such as epidermal growth factor receptors (EGFR), indicating a pathway for further development as an anticancer drug.
Q & A
Basic: What are the recommended synthetic routes and purification methods for methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate?
Methodological Answer:
Synthesis typically involves multi-step condensation reactions. For example, coupling 3-carbamoyl-8-methoxy-2H-chromen-2-one derivatives with methyl 4-aminobenzoate under acidic or catalytic conditions (e.g., using acetic acid or palladium catalysts). Purification requires recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Safety protocols, such as working in a fume hood and using protective equipment, are critical due to potential irritants .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the Z-configuration of the imine bond via H NMR coupling constants (typically 12–14 Hz for Z-isomers).
- X-ray crystallography : Resolve the chromen-ylideneamino-benzoate backbone geometry (e.g., bond angles and dihedral angles) to confirm stereochemistry .
- Mass spectrometry : Validate molecular weight (MW: ~369.4 g/mol) via high-resolution MS (HRMS).
Basic: What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or esterases (e.g., acetylcholinesterase) using fluorometric assays.
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with appropriate controls (IC calculations) .
Advanced: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Docking simulations : Model interactions with target enzymes (e.g., using AutoDock Vina) guided by crystallographic data .
- Mutagenesis : Validate binding residues by expressing enzyme mutants and comparing inhibition profiles .
Advanced: What experimental frameworks assess the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach:
Physicochemical profiling : Measure logP, hydrolysis rates, and photostability (OECD 111/121 guidelines).
Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 202/201).
Biotic/abiotic degradation : Track metabolite formation via LC-MS under simulated environmental conditions .
Advanced: How should researchers address contradictions in solubility or reactivity data across studies?
Methodological Answer:
- Controlled replication : Standardize solvents, temperatures, and pH (e.g., use USP buffers).
- Multivariate analysis : Apply ANOVA to identify variables causing discrepancies (e.g., impurities, crystallinity).
- Cross-validation : Compare results with structurally similar coumarin derivatives (e.g., methyl benzoate analogs) .
Advanced: What statistical designs optimize biological assay reproducibility for this compound?
Methodological Answer:
- Randomized block designs : Assign treatments randomly within blocks to control batch effects (e.g., cell passage variability) .
- Dose-response curves : Use 4-parameter logistic models (e.g., GraphPad Prism) with ≥3 replicates per concentration.
- Blinded analysis : Separate sample preparation and data collection teams to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
